N''-Methyl-N-phenanthren-9-yltriimidodicarbonic diamide
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Overview
Description
N’'-Methyl-N-phenanthren-9-yltriimidodicarbonic diamide is a complex organic compound that features a phenanthrene core structure. Phenanthrene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is notable for its unique chemical structure, which includes multiple nitrogen atoms and a phenanthrene moiety, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’'-Methyl-N-phenanthren-9-yltriimidodicarbonic diamide typically involves multi-step organic reactions. One common method includes the reaction of phenanthrene derivatives with imidodicarbonic diamide under controlled conditions. The reaction may involve the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N’'-Methyl-N-phenanthren-9-yltriimidodicarbonic diamide undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as halogenation and sulfonation, can occur at specific positions on the phenanthrene ring.
Common Reagents and Conditions
Common reagents used in these reactions include chromic acid for oxidation, hydrogen gas with Raney nickel for reduction, and bromine or sulfuric acid for substitution reactions .
Major Products
The major products formed from these reactions include phenanthrenequinone, dihydrophenanthrene, and various substituted phenanthrene derivatives .
Scientific Research Applications
N’'-Methyl-N-phenanthren-9-yltriimidodicarbonic diamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N’'-Methyl-N-phenanthren-9-yltriimidodicarbonic diamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential to modulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
Phenanthrenequinone: A related compound with a similar phenanthrene core but different functional groups.
Anthranilic Diamides: These compounds share structural similarities and are known for their insecticidal properties.
Uniqueness
N’'-Methyl-N-phenanthren-9-yltriimidodicarbonic diamide is unique due to its specific combination of functional groups and the phenanthrene core, which imparts distinct chemical and biological properties.
Properties
CAS No. |
674340-13-7 |
---|---|
Molecular Formula |
C17H17N5 |
Molecular Weight |
291.35 g/mol |
IUPAC Name |
1-carbamimidoyl-2-methyl-1-phenanthren-9-ylguanidine |
InChI |
InChI=1S/C17H17N5/c1-21-17(20)22(16(18)19)15-10-11-6-2-3-7-12(11)13-8-4-5-9-14(13)15/h2-10H,1H3,(H3,18,19)(H2,20,21) |
InChI Key |
VBORPOGDUYPXRM-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(N)N(C1=CC2=CC=CC=C2C3=CC=CC=C31)C(=N)N |
Origin of Product |
United States |
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